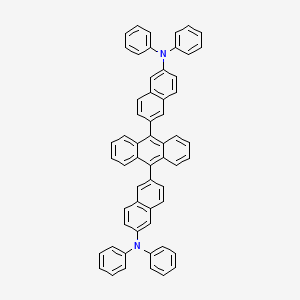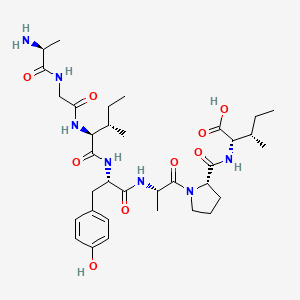
(1,4,7,10-Tetraoxa-13-azacyclopentadecan-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,4,7,10-Tetraoxa-13-azacyclopentadecan-2-yl)acetic acid is a complex organic compound that belongs to the class of macrocyclic compounds It is characterized by a large ring structure containing oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,4,7,10-Tetraoxa-13-azacyclopentadecan-2-yl)acetic acid typically involves the cyclization of linear precursors under specific conditions. One common method includes the reaction of diethylene glycol with a suitable amine, followed by cyclization using a strong acid catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired macrocyclic structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity levels. The use of automated systems and advanced purification techniques further enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1,4,7,10-Tetraoxa-13-azacyclopentadecan-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and may be carried out under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
(1,4,7,10-Tetraoxa-13-azacyclopentadecan-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex macrocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a chelating agent for metal ions in medical treatments.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (1,4,7,10-Tetraoxa-13-azacyclopentadecan-2-yl)acetic acid involves its ability to form stable complexes with metal ions and other molecules. This property is attributed to the presence of multiple oxygen and nitrogen atoms in its structure, which can coordinate with metal ions and form strong bonds. The molecular targets and pathways involved in its action depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A well-known macrocyclic compound used in medical imaging and radiotherapy.
1,4,7-Triazacyclononane-1,4,7-triacetic acid (NOTA): Another macrocyclic compound with applications in diagnostic imaging and radiopharmaceuticals.
Uniqueness
(1,4,7,10-Tetraoxa-13-azacyclopentadecan-2-yl)acetic acid is unique due to its specific ring structure containing both oxygen and nitrogen atoms. This combination provides distinct chemical properties, such as enhanced stability and the ability to form strong complexes with metal ions. These properties make it particularly valuable in applications requiring high stability and specificity.
Propriétés
Numéro CAS |
656254-10-3 |
|---|---|
Formule moléculaire |
C12H23NO6 |
Poids moléculaire |
277.31 g/mol |
Nom IUPAC |
2-(1,4,7,10-tetraoxa-13-azacyclopentadec-2-yl)acetic acid |
InChI |
InChI=1S/C12H23NO6/c14-12(15)9-11-10-18-8-7-17-6-5-16-3-1-13-2-4-19-11/h11,13H,1-10H2,(H,14,15) |
Clé InChI |
NPJALZKYUFTRCH-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCCOCC(OCCN1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


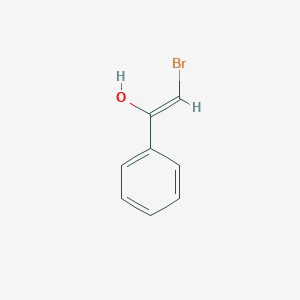

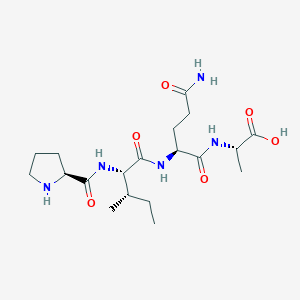
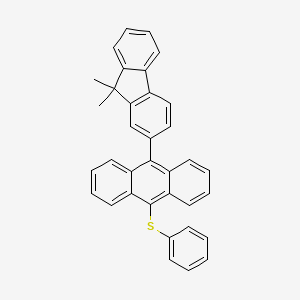
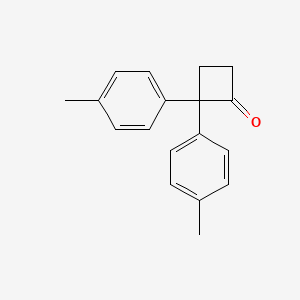

![1-(3-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12532385.png)
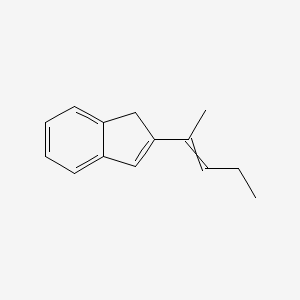
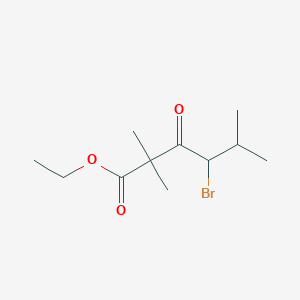

![1,1'-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12532416.png)
![1,3-Difluoro-5-(pent-4-en-1-yl)-2-[(3,4,5-trifluorophenyl)ethynyl]benzene](/img/structure/B12532418.png)
